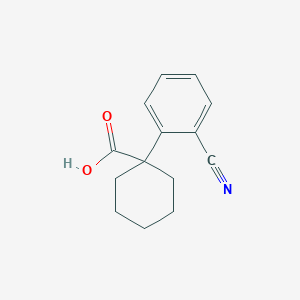
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxymethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol typically involves the reaction of trifluoroacetic acid derivatives with phenyl compounds. One common method includes the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent . The reaction conditions often involve the use of a palladium catalyst and a tertiary amine as a co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoroacetic acid derivatives, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, further influencing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the phenyl group.
2,2,2-Trifluoroacetophenone: Contains a ketone group instead of a hydroxymethyl group.
Hexafluoro-2-propanol: Contains additional fluorine atoms and a different hydroxyl group arrangement
Uniqueness
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is unique due to the combination of its trifluoromethyl and hydroxymethylphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H9F3O2 |
|---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,13-14H,5H2 |
InChI-Schlüssel |
BKYFNHBGNQNVGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


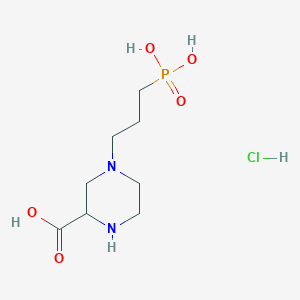

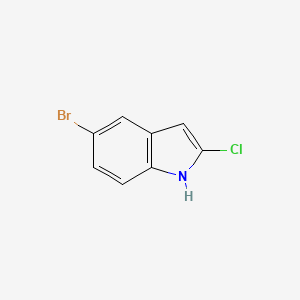
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
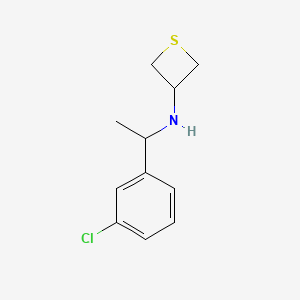
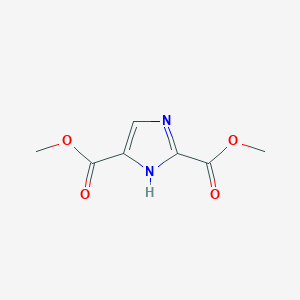
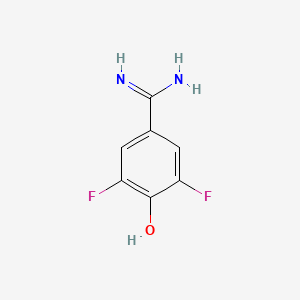
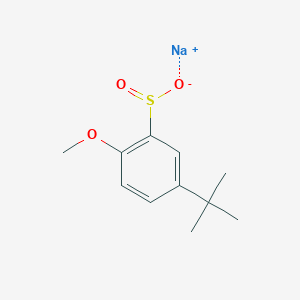


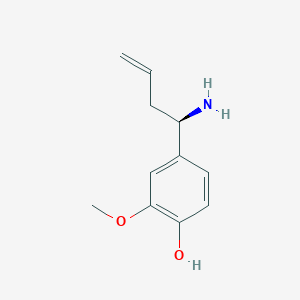
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)

